molecular formula C25H25N5O2S B12144619 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B12144619
M. Wt: 459.6 g/mol
InChI Key: ZVZQDAATBYQSDJ-UHFFFAOYSA-N
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Description

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a nitrile compound. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired triazole ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the triazole derivative with a suitable thiol compound under controlled conditions.

    Acylation Reaction: The final step involves the acylation of the triazole-sulfanyl intermediate with an acylating agent, such as an acyl chloride or anhydride, to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

    Industrial Applications: It is explored for use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(4-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
  • **2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
  • **2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H25N5O2S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H25N5O2S/c1-3-18-7-9-20(10-8-18)27-23(31)17-33-25-29-28-24(19-6-5-15-26-16-19)30(25)21-11-13-22(14-12-21)32-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,31)

InChI Key

ZVZQDAATBYQSDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CN=CC=C4

Origin of Product

United States

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